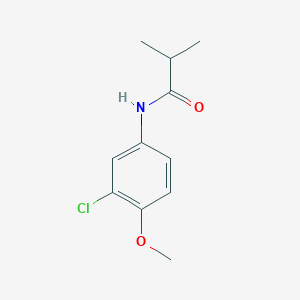![molecular formula C14H19N3OS B5757985 N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5757985.png)
N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide, commonly known as PAC-1, is a small molecule that has gained significant attention in the field of cancer research. It is a potential anticancer agent that has shown promising results in preclinical studies. PAC-1 has been found to induce apoptosis in cancer cells by activating procaspase-3, a key enzyme in the apoptotic pathway.
Applications De Recherche Scientifique
PAC-1 has been extensively studied for its anticancer properties. Preclinical studies have shown that PAC-1 can induce apoptosis in a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. PAC-1 has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Mécanisme D'action
PAC-1 induces apoptosis in cancer cells by activating procaspase-3, a key enzyme in the apoptotic pathway. Procaspase-3 is activated by cleavage into its active form, caspase-3, which then cleaves various cellular proteins leading to apoptosis. PAC-1 has also been found to induce autophagy, a cellular process that degrades damaged organelles and proteins.
Biochemical and Physiological Effects:
PAC-1 has been found to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy. In addition to inducing apoptosis and autophagy, PAC-1 has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of PAC-1 is its specificity for cancer cells, which minimizes toxicity in normal cells. PAC-1 is also stable in physiological conditions, making it suitable for in vivo studies. However, one limitation of PAC-1 is its poor solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
For PAC-1 research include optimization of the synthesis method to improve yield and purity, development of more water-soluble derivatives, and evaluation of its efficacy in animal models. PAC-1 can also be combined with other anticancer agents to enhance its efficacy and minimize resistance. Furthermore, the potential of PAC-1 as a diagnostic tool for cancer detection and monitoring can also be explored.
Conclusion:
PAC-1 is a promising anticancer agent that has shown significant potential in preclinical studies. Its ability to induce apoptosis and autophagy, inhibit angiogenesis, and sensitize cancer cells to chemotherapy and radiation therapy makes it a potential adjuvant therapy for cancer treatment. Further research is needed to optimize its synthesis, improve its solubility, and evaluate its efficacy in animal models.
Méthodes De Synthèse
PAC-1 can be synthesized by reacting 2-(1-piperidinyl)aniline with carbon disulfide and chloroacetic acid. The reaction yields N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide, which can be purified using column chromatography. The purity of the compound can be determined using nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Propriétés
IUPAC Name |
N-[(2-piperidin-1-ylphenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-11(18)15-14(19)16-12-7-3-4-8-13(12)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALYBRNSQPNGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=CC=C1N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-morpholinyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B5757902.png)

![N-(4-fluorophenyl)-4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarbothioamide](/img/structure/B5757927.png)
![N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5757939.png)

![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-phenylpiperazine](/img/structure/B5757951.png)

![3-(2-furyl)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5757960.png)
![{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B5757962.png)
![4-[(4-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5757970.png)
![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane](/img/structure/B5757976.png)

![cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5757990.png)
